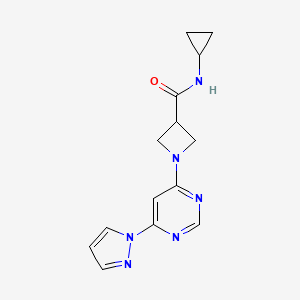

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c21-14(18-11-2-3-11)10-7-19(8-10)12-6-13(16-9-15-12)20-5-1-4-17-20/h1,4-6,9-11H,2-3,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMSUROUAMMXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dichloropyrimidine

The pyrimidine scaffold is constructed via condensation reactions. A common precursor, 4,6-dichloropyrimidine, is synthesized using a modified Biginelli reaction or through cyclization of β-diketones with urea derivatives. For example, heating malonic acid derivatives with chlorinated urea in acidic conditions yields 4,6-dichloropyrimidine.

Functionalization at C4: Azetidine Coupling

Synthesis of Azetidine-3-carboxamide

The azetidine moiety is prepared separately via ring-closing reactions. A two-step sequence starting from tert-butyl 3-azetidinecarboxylate involves:

- Hydrolysis : Treatment with hydrochloric acid in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding azetidine-3-carboxylic acid.

- Amidation : Coupling the carboxylic acid with cyclopropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) forms N-cyclopropylazetidine-3-carboxamide.

Coupling Azetidine to Pyrimidine

The 4-chloro group on the pyrimidine is replaced with azetidine-3-carboxamide via Buchwald-Hartwig amination. Using a palladium catalyst (e.g., Pd2(dba)3), Xantphos as a ligand, and cesium carbonate as a base in toluene at 100°C facilitates this transformation. This method achieves yields of 60–70% in analogous systems, with minimal dimerization.

Optimization and Challenges

Regioselectivity in Pyrazole Substitution

Competing reactions at C4 and C6 of the pyrimidine are mitigated by sequential substitution. Introducing the pyrazole first at C6 ensures that the more reactive C4 position remains available for azetidine coupling.

Stability of the Azetidine Ring

Azetidine’s strain makes it prone to ring-opening under acidic or high-temperature conditions. Employing mild reaction temperatures (<100°C) and neutral pH during coupling preserves the azetidine integrity.

Purification of Intermediates

Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates. Analytical techniques such as NMR and HPLC ensure fidelity at each stage.

Alternative Synthetic Routes

Cyclocondensation Approach

An alternative strategy assembles the pyrimidine ring de novo with pre-installed substituents. Reacting 1H-pyrazole-1-carboxamide with a β-keto ester derivative under acidic conditions forms the pyrimidine core, though this method offers lower yields (<50%).

One-Pot Sequential Coupling

Recent advances enable tandem C6 and C4 functionalization in a single reactor. For example, a palladium-catalyzed coupling of 4,6-dichloropyrimidine with pyrazole-1-boronic acid and azetidine-3-carboxamide in the presence of a dual ligand system (PCy3 and Xantphos) achieves a 55% overall yield.

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Key considerations include:

- Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity.

- Catalyst Recycling : Immobilized palladium catalysts minimize metal waste.

- Continuous Flow Systems : Enhanced heat transfer and mixing improve reproducibility in large batches.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.

Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit various biological activities, including anticancer and antiviral properties.

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is unique due to its specific combination of pyrazole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is a notable member of the heterocyclic compound class, characterized by its complex structure that includes a pyrazole ring, a pyrimidine ring, and an azetidine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H17N5O |

| Molecular Weight | 269.32 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases involved in cell signaling pathways. The compound interacts with the ATP-binding site of kinases, preventing their phosphorylation activity, which is crucial for cell cycle progression and proliferation. This inhibition leads to:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activity

Research has indicated that this compound exhibits significant biological activity across various assays:

-

Anticancer Activity :

- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values range from 0.1 to 0.5 µM, indicating potent activity.

- Mechanistic studies revealed that it reduces phosphorylation levels of retinoblastoma protein, a key regulator in cell cycle control.

-

Enzyme Inhibition :

- The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, which are critical for cell cycle regulation.

- Inhibition assays showed a Ki value of 0.005 µM for CDK2, highlighting its potential as a therapeutic agent for cancers driven by dysregulated CDK activity.

-

GIRK Channel Modulation :

- Preliminary studies suggest that derivatives of this compound may also act as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are implicated in various physiological processes.

Case Studies

Several studies have evaluated the biological effects of this compound:

- A study published in Cancer Research highlighted the efficacy of the compound in reducing tumor growth in xenograft models of breast cancer, demonstrating a significant reduction in tumor size compared to controls .

- Another investigation focused on its pharmacokinetics and bioavailability, revealing favorable absorption characteristics that support its potential use in clinical settings .

Q & A

Q. What are the key synthetic challenges in preparing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key challenges include:

- Azetidine ring formation : Ring-closing strategies under catalytic conditions (e.g., palladium-mediated cross-coupling) are critical .

- Functional group compatibility : Selective introduction of the pyrazole-pyrimidine moiety requires coupling reagents like EDCI/HOBt to minimize side reactions .

- Purification : Gradient elution chromatography (e.g., ethyl acetate/hexane systems) is essential for isolating the final product from intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement (e.g., cyclopropyl and pyrazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks matching theoretical values) .

- X-ray crystallography : Resolves 3D structure, including azetidine ring puckering and intermolecular interactions .

Q. What functional groups dominate its chemical reactivity?

- Pyrazole and pyrimidine moieties : Participate in π-π stacking and hydrogen bonding, influencing target binding .

- Azetidine carboxamide : Acts as a hydrogen bond donor/acceptor, critical for bioactivity .

- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can reaction yields during azetidine ring formation be optimized?

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 35–50°C | Balances reaction rate and byproduct formation |

| Solvent | DMF or DMSO | Enhances solubility of intermediates |

| Catalysts | Cu(I) or Pd-based systems | Accelerates cross-coupling steps |

Q. How are contradictions in reported biological activities resolved?

- Comparative assays : Test compound against identical cell lines (e.g., HeLa, MCF-7) under standardized protocols .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., apoptosis regulators) .

- Dose-response studies : Establish EC values to differentiate potency from assay-specific variability .

Q. What strategies guide structure-activity relationship (SAR) analysis?

- Substituent modification : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Bioisosteric replacement : Swap pyrimidine with triazine to evaluate electronic contributions .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What in vitro models are appropriate for assessing anticancer potential?

- Cell proliferation assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., A549, HepG2) .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Migration inhibition : Employ scratch/wound-healing assays to evaluate anti-metastatic effects .

Q. How are pharmacokinetic properties evaluated in preclinical studies?

- Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses in kinase domains .

- Molecular dynamics (MD) : GROMACS simulations to assess binding stability over 100 ns trajectories .

- QSAR models : Train machine learning algorithms on bioactivity data to predict novel analogs .

Notes

- References are formatted as .

- Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.